molecular formula C10H11N3 B13853752 5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine

5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13853752
M. Wt: 173.21 g/mol
InChI Key: MCHUVEWYDMKCFO-UHFFFAOYSA-N
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Description

5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2,3-dimethylpyrazole with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods: Industrial production methods for this compound often involve multistep synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives .

Scientific Research Applications

5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s photophysical properties are a result of its electronic structure, which allows it to absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Comparison: 5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its ethenyl group, which imparts distinct chemical and photophysical properties. Compared to other similar compounds, it may exhibit different reactivity and applications, particularly in fields requiring specific light absorption and emission characteristics .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

5-ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H11N3/c1-4-9-5-6-13-10(11-9)7(2)8(3)12-13/h4-6H,1H2,2-3H3

InChI Key

MCHUVEWYDMKCFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=C(C=CN2N=C1C)C=C

Origin of Product

United States

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